1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one
Overview
Description
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one is a synthetic compound that features a benzothiazole ring, an azetidine ring, and a tosyl group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been reported to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets to induce changes that lead to its biological effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to their biological activities .
Result of Action
Similar compounds have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reactions: The benzothiazole and azetidine rings are coupled using a suitable linker, such as a tosylated propanone, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the fluorine atom on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring structure.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and 1-azetidinylmethanol feature the azetidine ring.
Tosyl Compounds: Tosyl chloride and tosylmethyl isocyanide are examples of compounds containing the tosyl group.
Uniqueness
1-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-tosylpropan-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer specific biological activities or chemical reactivity that is not observed in simpler compounds.
Properties
IUPAC Name |
1-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-13-5-7-15(8-6-13)29(25,26)10-9-18(24)23-11-14(12-23)27-20-22-19-16(21)3-2-4-17(19)28-20/h2-8,14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCYFNKFYUMSTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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